2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide
Overview
Description
2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide is a fluorinated heterocyclic compound. The presence of the trifluoromethyl group imparts unique chemical and physical properties, making it an interesting subject for research in various scientific fields. The compound’s structure consists of a pyrrolo[2,3-b]pyridine core with a trifluoromethyl group at the 2-position and an oxide group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-bromo-2-nitropyridine with trifluoromethylating agents under specific conditions . The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives.
Scientific Research Applications
2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated heterocycles.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with different reactivity and applications.
3-Trifluoromethylpyridine: Another trifluoromethyl-substituted pyridine with distinct chemical properties.
2,6-Difluoropyridine: A compound with multiple fluorine substitutions, offering different reactivity patterns.
Uniqueness: 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide is unique due to the combination of the trifluoromethyl group and the pyrrolo[2,3-b]pyridine ring system. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
7-hydroxy-2-(trifluoromethyl)pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)6-4-5-2-1-3-13(14)7(5)12-6/h1-4,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJDHRLHRARQSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC(=CC2=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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